Cdk7-IN-8 is a potent inhibitor of cyclin-dependent kinase 7, a crucial regulator in cell cycle progression and transcriptional regulation. Cyclin-dependent kinase 7, often referred to as CDK7, is part of a larger family of kinases that play significant roles in various cellular processes. The compound Cdk7-IN-8 has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit tumor growth.
Cdk7-IN-8 was developed through medicinal chemistry efforts aimed at creating selective inhibitors for CDK7. It has been characterized in various studies, demonstrating its efficacy in inhibiting CDK7 activity with an IC50 value of approximately 54.29 nM, indicating a strong inhibitory effect against this kinase .
Cdk7-IN-8 is classified as a small molecule inhibitor. Its mechanism primarily involves competitive inhibition of the ATP-binding site of CDK7, thereby preventing its kinase activity. This classification places it within the broader category of kinase inhibitors, which are extensively researched for their therapeutic potential in cancer and other diseases.
The synthesis of Cdk7-IN-8 involves several key steps that typically include the formation of core structures followed by functionalization to enhance potency and selectivity. Although specific synthetic routes are proprietary, general methodologies employed in synthesizing similar compounds include:
The synthesis may involve reactions such as:
The molecular structure of Cdk7-IN-8 has been elucidated through X-ray crystallography and NMR spectroscopy, revealing a complex arrangement that allows for effective interaction with the ATP-binding site of CDK7. The compound typically features a core scaffold that is essential for its inhibitory activity.
Key structural features include:
Cdk7-IN-8 participates in several chemical reactions typical of small molecule inhibitors:
The kinetics of these reactions can be studied using enzyme assays and mass spectrometry techniques to track the conversion rates and identify metabolites.
Cdk7-IN-8 exerts its biological effects by inhibiting the phosphorylation activity of CDK7 on various substrates involved in cell cycle regulation and transcriptional activation. The inhibition leads to:
Studies have shown that treatment with Cdk7-IN-8 results in decreased levels of phosphorylated RNA polymerase II, confirming its role as an effective inhibitor .
Cdk7-IN-8 is typically characterized by:
Key chemical properties include:
Relevant data can be found in safety data sheets and chemical registries .
Cdk7-IN-8 has significant applications in scientific research, particularly in:
CDK7-IN-8 is a covalent inhibitor that targets CDK7 through irreversible binding to cysteine 312 (Cys312), a residue located outside the canonical ATP-binding pocket. This interaction exploits a unique structural feature of CDK7: the Cys312 residue resides in a distal region adjacent to the kinase domain, enabling allosteric control of catalytic activity [2] [9]. Upon binding, CDK7-IN-8 forms a Michael adduct with Cys312, inducing conformational changes that disrupt ATP coordination. Specifically, the inhibitor’s acrylamide group covalently anchors it to Cys312, while its pyrazolopyrimidine core occupies the hydrophobic back pocket of the kinase domain. This dual-binding mechanism sterically hinders ATP entry and impedes T-loop mobility, essential for substrate recognition [2] [10]. Structural modeling confirms that CDK7-IN-8 stabilizes the kinase in an inactive state, preventing phosphorylation of both cell-cycle CDKs (e.g., CDK1/2) and the RNA polymerase II (RNA Pol II) C-terminal domain (CTD) [9] [10].
Table 1: Structural Determinants of CDK7-IN-8 Binding
Target Residue | Interaction Type | Functional Consequence |
---|---|---|
Cys312 | Covalent bond (Michael acceptor) | Irreversible inhibition; allosteric disruption |
Leu149/Met94 | Hydrophobic stacking | Occupies ATP-binding pocket |
Glu95/Lys41 | Hydrogen bonding | Stabilizes inactive kinase conformation |
DFG motif (Asp155) | Electrostatic repulsion | Impairs catalytic Mg²⁺ coordination |
CDK7-IN-8 exhibits high selectivity for CDK7 over phylogenetically related CDKs due to the absence of a conserved cysteine residue analogous to Cys312 in off-target kinases. Biochemical profiling reveals the following inhibition constants (IC₅₀):
This selectivity arises from structural divergences in the kinase hinge and activation loops. For instance, CDK9 possesses a cysteine at position 103 (Cys103), but its spatial orientation precludes covalent engagement with CDK7-IN-8’s acrylamide warhead. Similarly, CDK1 and CDK2 lack solvent-accessible cysteine residues near their ATP-binding sites, rendering them insensitive to covalent inhibition [2] [9]. Kinome-wide screening (against 252 kinases) confirms >100-fold selectivity for CDK7 over 98% of tested kinases, with marginal cross-reactivity observed only for CDK12/13 at concentrations >1 µM [9].
Table 2: Selectivity Profile of CDK7-IN-8 Across Key CDKs
Kinase | IC₅₀ (nM) | Structural Basis for Selectivity |
---|---|---|
CDK7 | 3.2 | Accessible Cys312 in distal catalytic pocket |
CDK9 | >1,000 | Steric occlusion of Cys103; divergent hinge region |
CDK2 | >1,500 | No equivalent cysteine; hydrophobic gatekeeper residue |
CDK1 | >2,000 | Inaccessible ATP-binding cleft; Cys-free activation loop |
CDK7-IN-8 potently suppresses RNA Pol II-mediated transcription by ablating phosphorylation of the CTD at Ser5 and Ser7 residues. The CTD comprises 52 heptapeptide repeats (Tyr1-Ser2-Pro3-Thr4-Ser5-Pro6-Ser7), where Ser5 phosphorylation (Ser5-P) is catalyzed by CDK7 within the TFIIH complex to initiate promoter escape and RNA capping [6] [9]. Upon CDK7-IN-8 treatment (50–100 nM), global Ser5-P levels decrease by 70–80% within 1 hour, as quantified by phosphoproteomic assays [9]. Ser7-P, which facilitates snRNA transcription and 3′-end processing, is similarly reduced by 65% [6] [10]. This dual inhibition disrupts the recruitment of capping enzymes (e.g., RNGTT) and spliceosome components (e.g., SF3B1), leading to:
Notably, CDK7-IN-8’s effect on CTD phosphorylation is distinct from CDK9 inhibitors (e.g., flavopiridol), which primarily reduce Ser2-P and cause RNA Pol II pausing without affecting initiation [4] [6].
Super-enhancers (SEs) are dense genomic clusters of transcriptional enhancers that drive expression of oncogenes (e.g., MYC, BCL2) by recruiting master transcription factors (TFs) and RNA Pol II. SEs exhibit exceptional sensitivity to CDK7-IN-8 due to their dependence on hyperphosphorylated RNA Pol II for rapid transcriptional bursting [1] [9]. In triple-negative breast cancer (TNBC) models, CDK7-IN-8 (100 nM, 6h) reduces SE-associated gene expression by 90%, compared to only 40% for typical enhancers [1] [9]. This selective vulnerability arises from:
Consequently, CDK7-IN-8 depletes oncoproteins like MYC (>75% reduction) and BCL2 (>60% reduction), inducing apoptosis in cancer cells while sparing normal cells reliant on canonical promoters [1] [6] [9].
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